molecular formula C20H18N4O3S2 B2748448 (5-(Thiophen-2-yl)isoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705462-38-9

(5-(Thiophen-2-yl)isoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2748448
CAS No.: 1705462-38-9
M. Wt: 426.51
InChI Key: XWZBMAXODQVXDK-UHFFFAOYSA-N
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Description

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic hybrid molecule featuring multiple pharmacologically relevant moieties:

  • Isoxazole ring: Known for anti-inflammatory and antimicrobial properties.
  • Thiophene units: Impart electron-rich aromaticity, enhancing binding to biological targets.
  • 1,2,4-Oxadiazole: Improves metabolic stability and bioavailability.
  • Piperidine scaffold: Facilitates CNS penetration and modulates receptor interactions.

Its synthesis likely involves multi-step reactions, including cyclization (e.g., oxadiazole formation via thiosemicarbazide intermediates ) and coupling reactions (e.g., methanone linkage via nucleophilic acyl substitution) .

Properties

IUPAC Name

[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c25-20(15-10-16(26-22-15)17-4-2-7-29-17)24-6-1-3-13(11-24)9-18-21-19(23-27-18)14-5-8-28-12-14/h2,4-5,7-8,10,12-13H,1,3,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZBMAXODQVXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

This compound belongs to a class of heterocycles that include thiophene, isoxazole, and oxadiazole moieties. The presence of these functional groups is significant as they contribute to the compound's interaction with biological targets.

Molecular Formula

The molecular formula for the compound is C19H17N3O2SC_{19}H_{17}N_3O_2S, with a molecular weight of approximately 375.45 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole and isoxazole exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)2.5 ± 0.35
MDA-MB-231 (Breast)1.85 ± 0.28
HeLa (Cervical cancer)4.24
CaCo-2 (Colon cancer)92.4

The anticancer mechanism appears to involve the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, which has been reported with IC50 values ranging from 1.95 to 4.24 µM for related compounds .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For example:

Microbe Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18

These findings suggest that the compound may serve as a lead structure for developing new antibiotics.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds with similar structures have been associated with various biological activities:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.
  • Antidiabetic : Certain analogs have shown potential in managing blood glucose levels.
  • CNS Activity : Compounds containing thiophene rings are often studied for their neuroprotective effects.

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study synthesized several oxadiazole derivatives and evaluated their biological activity against cancer cell lines, revealing that modifications to the oxadiazole ring significantly enhanced their anticancer potency .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research into the SAR of thiophene-containing compounds has highlighted that specific substitutions on the thiophene ring can dramatically affect biological activity, suggesting pathways for future drug development .

Scientific Research Applications

Structural Features

This compound is characterized by the following structural components:

  • Isoxazole Ring : Known for its role in medicinal chemistry, often exhibiting significant biological activity.
  • Thiophene Moieties : Enhance lipophilicity and bioavailability, contributing to the compound's overall efficacy.
  • Piperidine Structure : Provides a versatile framework for further modifications and functionalization.

Biological Activities

Research into the biological activities of this compound indicates several promising applications:

Antimicrobial Activity

Studies have shown that derivatives containing isoxazole and thiophene rings possess antimicrobial properties. For instance:

  • Compounds with similar structural features have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Anti-inflammatory Properties

The presence of the isoxazole ring suggests potential anti-inflammatory effects. Isoxazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes .

Anticancer Potential

The structural complexity of this compound may allow it to interact with specific molecular targets involved in cancer progression. Compounds with similar frameworks have been investigated for their ability to modulate pathways related to tumor growth and metastasis .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds similar to (5-(Thiophen-2-yl)isoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone:

  • Antimicrobial Evaluation : A study highlighted the synthesis of thiophene-containing isoxazoles that exhibited potent antibacterial activity against E. coli and S. aureus . The structure–activity relationship indicated that modifications at specific positions enhanced efficacy.
  • Anti-inflammatory Studies : Research on isoxazole derivatives has shown their ability to inhibit inflammatory mediators in vitro, suggesting a pathway for developing new anti-inflammatory drugs .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiophene rings in the compound are susceptible to electrophilic substitution, primarily at the α-positions (C-2 and C-5 for thiophen-2-yl; C-3 and C-4 for thiophen-3-yl).

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Nitration HNO₃/H₂SO₄, 0–5°CMono-nitro derivatives at α-thiophene positionsRegioselectivity influenced by electronic effects of adjacent groups.
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃α-Halothiophene derivativesBromination proceeds faster than chlorination .
Sulfonation SO₃/H₂SO₄Thiophene sulfonic acidsRequires elevated temperatures (80–100°C) .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes ring-opening and nucleophilic substitution due to its electron-deficient nature.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Acidic Hydrolysis HCl (conc.), refluxCarboxylic acid and amidoxime derivativesComplete ring cleavage occurs within 4–6 hours.
Reduction LiAlH₄, THF, 0°COpen-chain thioamide intermediatesPartial reduction observed under milder conditions .
Nucleophilic Attack ROH/NaOHAlkoxy-substituted triazolesMethanol or ethanol as nucleophiles yield stable adducts .

Isoxazole Ring Transformations

The isoxazole moiety participates in cycloaddition and ring-opening reactions.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Diels-Alder Reaction Maleic anhydride, ΔFused bicyclic adductsEndo selectivity observed due to steric effects .
Reductive Ring-Opening H₂/Pd-C, EtOHβ-enamino ketone derivativesCatalytic hydrogenation cleaves the N–O bond .

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine ring undergoes alkylation and acylation.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Alkylation CH₃I, K₂CO₃, DMFN-methylpiperidine derivativesQuaternization possible with excess alkylating agent.
Acylation AcCl, pyridineN-acetylpiperidine derivativesHigh yields under anhydrous conditions .

Methanone Group Reactivity

The central ketone group participates in condensation and reduction reactions.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Reduction NaBH₄, MeOHSecondary alcohol derivativeStereoselectivity influenced by adjacent chiral centers .
Schiff Base Formation NH₂R, TiCl₄Imine-linked analogsRequires Lewis acid catalysis for efficient condensation .

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with reported behaviors of similar heterocyclic systems:

FeatureThis CompoundAnalog (CAS 2034289-03-5) Analog (CAS 1705439-82-2)
Oxadiazole Stability Moderate under acidic conditionsHigh stability in polar aprotic solventsProne to hydrolysis at high pH
Thiophene Reactivity Electrophilic substitution at α-sitesSimilar regioselectivityEnhanced reactivity due to benzothiophene fusion
Piperidine Functionalization Efficient N-alkylationLimited by steric hindranceEnhanced acylation yields

Synthetic Pathways and Key Intermediates

The compound is synthesized via multi-step protocols:

  • Oxadiazole Formation : Cyclocondensation of thiophene-3-carbohydrazide with nitriles under acidic conditions .

  • Piperidine Coupling : Alkylation of 3-(aminomethyl)piperidine with the oxadiazole intermediate.

  • Isoxazole-Thiophene Assembly : Huisgen cycloaddition between alkynes and nitrile oxides .

  • Final Coupling : Friedel-Crafts acylation to link the isoxazole-thiophene unit to the piperidine-oxadiazole scaffold.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and CO₂ .

  • Photodegradation : UV light induces cleavage of the oxadiazole ring, forming nitrile oxides .

  • Hydrolytic Degradation : Susceptible to base-mediated hydrolysis of the methanone group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Moieties Key Features Potential Applications
Target Compound Isoxazole, Thiophene, Oxadiazole High lipophilicity (logP ~3.5*), dual thiophene motifs enhance π-π stacking Neuroprotective agents, kinase inhibitors
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole, Pyridine Lower logP (~2.1*), pyridine enhances solubility Anticancer, antimicrobial
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Pyrazole, Thiophene Polar functional groups (amino, hydroxy) improve water solubility Antidiabetic, antioxidant
Plant-derived oxadiazole analogs Oxadiazole, Terpenes Natural product hybrids, moderate bioactivity Pest control, antifungal

*Predicted using computational tools (e.g., ChemAxon).

Key Findings :

Lipophilicity and Bioavailability :

  • The target compound’s dual thiophene units increase lipophilicity compared to pyridine-containing analogs (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione) , favoring blood-brain barrier penetration. However, this may reduce aqueous solubility, necessitating formulation optimization.
  • In contrast, pyrazole-thiophene hybrids (e.g., compounds 7a/7b ) exhibit higher solubility due to polar substituents but lack the piperidine-mediated CNS targeting.

Synthetic Complexity :

  • The target compound requires advanced coupling strategies (e.g., piperidine functionalization), whereas simpler oxadiazoles (e.g., plant-derived analogs) are synthesized via one-pot cyclization .

Bioactivity :

  • Thiophene-isoxazole hybrids are hypothesized to inhibit kinases or GPCRs, analogous to plant-derived oxadiazoles with pesticidal activity .
  • Pyridine-oxadiazole derivatives show moderate antimicrobial effects , but the target compound’s piperidine linker may enhance target specificity.

Q & A

Q. Purity control :

  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates intermediates.
  • Recrystallization : Ethanol or methanol recrystallization removes impurities .
  • Analytical validation : HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS confirm >95% purity .

Advanced Question: How can computational methods (e.g., DFT) elucidate the electronic and steric effects influencing the compound’s reactivity?

Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Electron distribution : HOMO-LUMO analysis reveals electron-rich regions (e.g., thiophene sulfur, oxadiazole nitrogen) prone to electrophilic attack. For example, the HOMO of the oxadiazole ring localizes on nitrogen atoms, making it reactive toward alkylation .
  • Steric hindrance : Molecular geometry optimization (B3LYP/6-31G* basis set) identifies steric clashes, such as between the piperidine methyl group and the isoxazole ring, which may impede nucleophilic substitution .
  • Tautomerism : TD-DFT predicts stability of thione-thiol tautomers in oxadiazole derivatives, validated via IR and variable-temperature NMR .

Q. Methodology :

  • Software: Gaussian 16 or ORCA for calculations.
  • Validation: Compare computed IR/NMR spectra with experimental data (e.g., 1H^{1}\text{H} NMR chemical shifts within 0.3 ppm error) .

Advanced Question: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Varied assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) affect IC₅₀ values.
  • Compound stability : Hydrolytic degradation of the methanone bridge in aqueous buffers (pH >7) reduces efficacy. Stabilize with co-solvents like DMSO (<1% v/v) .

Q. Resolution strategies :

  • Standardized protocols : Use NIH/NCATS guidelines for dose-response assays (e.g., 72-hour incubation, triplicate measurements).
  • Metabolite profiling : LC-MS/MS identifies degradation products. For example, oxadiazole ring cleavage under oxidative conditions generates thiophene-carboxylic acid byproducts .
  • Comparative studies : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric ATP detection) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • 1H^{1}\text{H} NMR (500 MHz, CDCl₃): Thiophene protons appear as doublets at δ 7.2–7.4 ppm; piperidine methylene groups show multiplet splitting (δ 2.5–3.1 ppm) .
    • 13C^{13}\text{C} NMR confirms carbonyl (C=O) at δ 165–170 ppm .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1240–1280 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS (m/z calculated for C₂₂H₁₈N₃O₂S₂: 452.08; observed: 452.07) .

Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced target affinity?

Answer:
Key SAR observations:

  • Thiophene substitution : 2-Thiophene (vs. 3-thiophene) on the isoxazole ring increases hydrophobic interactions with kinase ATP pockets (e.g., IC₅₀ improvement from 12 µM to 4 µM) .
  • Oxadiazole modifications : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole reduces metabolic instability but may alter steric fit .

Q. Design workflow :

Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1).

Synthetic prioritization : Focus on derivatives with predicted ΔG < -8 kcal/mol.

In vitro validation : Test top candidates in enzyme inhibition assays (e.g., NAD⁺ depletion for PARP inhibitors) .

Basic Question: What are the best practices for handling tautomerism in structural analysis?

Answer:

  • Variable-temperature NMR : Detect thione-thiol tautomer equilibrium (e.g., δ 3.8 ppm for thiol vs. δ 12.5 ppm for thione protons at 25°C vs. -20°C) .
  • X-ray crystallography : Resolve tautomeric states via single-crystal analysis. For example, the oxadiazole-thione form dominates in the solid state due to hydrogen bonding with lattice solvents .
  • Computational modeling : MD simulations (AMBER force field) predict tautomer populations in solution .

Advanced Question: How can researchers mitigate synthetic challenges in scaling up this compound?

Answer:

  • Flow chemistry : Continuous flow reactors improve yield for exothermic steps (e.g., oxadiazole cyclization at 100°C, residence time 30 minutes) .
  • Catalytic optimization : Use Pd/C (5% w/w) for Suzuki-Miyaura coupling of thiophene boronic acids, reducing palladium leaching to <0.1 ppm .
  • Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for gram-scale isolation (>80% recovery) .

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